molecular formula C18H24ClN5O4S B15118403 N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide

N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide

Cat. No.: B15118403
M. Wt: 441.9 g/mol
InChI Key: YGFHDMAAPJSLCE-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, a pyrazole sulfonyl group, and a chloro-methoxyphenyl moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the core diazepane ring This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)-2-(mesityloxy)acetamide
  • N-(5-Chloro-2-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide stands out due to its diazepane ring and pyrazole sulfonyl group. These features confer unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24ClN5O4S

Molecular Weight

441.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C18H24ClN5O4S/c1-12-17(13(2)22-21-12)29(26,27)24-8-4-7-23(9-10-24)18(25)20-15-11-14(19)5-6-16(15)28-3/h5-6,11H,4,7-10H2,1-3H3,(H,20,25)(H,21,22)

InChI Key

YGFHDMAAPJSLCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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